Aglain C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

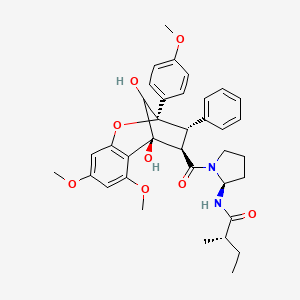

C36H42N2O8 |

|---|---|

Molecular Weight |

630.7 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[(1S,9S,10S,11R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide |

InChI |

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34?,35+,36+/m0/s1 |

InChI Key |

KPCVKSYNYMIDEN-AEAJIABBSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@@]3(C([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Aglain C: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aglain C, a member of the rocaglate family of natural products, is a potent inhibitor of protein synthesis, a critical process for the proliferation and survival of cancer cells. Its primary mechanism of action involves the specific targeting of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of cap-dependent translation. By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions of messenger RNAs (mRNAs), this compound effectively stalls the translation of a subset of oncogenic proteins. This targeted inhibition of protein synthesis leads to downstream effects, including the induction of apoptosis and cell cycle arrest, making this compound a compound of significant interest in oncology drug development. This guide provides an in-depth overview of the molecular mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Inhibition of eIF4A-Mediated Translation

This compound, like other rocaglates, exerts its primary anticancer effect by modulating the function of the DEAD-box RNA helicase eIF4A.[1][2] eIF4A is a crucial component of the eIF4F complex, which is responsible for unwinding the secondary structure in the 5' untranslated region (5'-UTR) of mRNAs, a necessary step for ribosome recruitment and the initiation of translation.[2]

The mechanism of inhibition by rocaglates is unique. Instead of being a competitive inhibitor, this compound stabilizes the interaction between eIF4A and specific polypurine-rich RNA sequences.[3] This creates a molecular "clamp," effectively sequestering eIF4A on the mRNA and preventing its recycling for subsequent rounds of translation initiation.[3] This leads to a global reduction in protein synthesis, with a pronounced effect on mRNAs that possess highly structured 5'-UTRs, a characteristic of many oncoproteins such as c-Myc and cyclins.[4]

Induction of Apoptosis

By inhibiting the synthesis of key survival proteins, rocaglates, including potentially this compound, can trigger programmed cell death, or apoptosis, in cancer cells. The precise signaling pathways activated by this compound to induce apoptosis are still under investigation, but are thought to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The inhibition of anti-apoptotic proteins, such as those from the Bcl-2 family, and the subsequent activation of pro-apoptotic proteins like Bax and Bak, are likely key events. This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, rocaglates have been shown to cause cell cycle arrest, primarily at the G2/M phase.[1] This is likely a consequence of the reduced expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are required for cell cycle progression. For instance, the inhibition of Cdc2 and Cdc25C expression has been observed with other rocaglate derivatives.[1] By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating.

Quantitative Data

The cytotoxic effects of this compound and its derivatives have been evaluated in various cell lines. The available data, primarily from studies focused on its anti-HCV activity, are summarized below. It is important to note that CC50 (50% cytotoxic concentration) values are reported, which may differ from IC50 (50% inhibitory concentration) values for cell proliferation.

| Compound | Cell Line | Assay | CC50 (µM) | Reference |

| Aglaroxin C (6) | Huh7.5.1 | MTS Assay | 12 | [2] |

| CMLD012043 (12l) | Huh7.5.1 | MTS Assay | >200 | [2] |

| CMLD012044 (12s) | Huh7.5.1 | MTS Assay | >200 | [2] |

Note: The study by Zhang et al. (2019) focused on anti-HCV activity, and the cytotoxicity was assessed in the context of viral infection assays. Further studies are needed to determine the IC50 values of this compound across a broader range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

70% Ethanol (B145695) (ice-cold)

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

-

Treated cell lysates

-

RIPA buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, p-Akt, p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined primary mechanism of action targeting the eIF4A RNA helicase. This leads to the inhibition of translation of key oncoproteins, subsequently inducing apoptosis and cell cycle arrest in cancer cells. While the core mechanism is understood, further research is required to fully elucidate the specific signaling pathways modulated by this compound in different cancer types. Comprehensive studies to determine its IC50 values across a wide panel of cancer cell lines are crucial for identifying the most sensitive cancer types. Moreover, in vivo studies are necessary to evaluate its therapeutic efficacy and safety profile. The development of more potent and selective this compound analogues also represents a promising avenue for future drug discovery efforts in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticancer activity of novel andrographolide derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Biological Activity of Aglain C Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglain C, a member of the rocaglate or flavagline class of natural products isolated from plants of the Aglaia genus, and its synthetic derivatives have garnered significant attention in the scientific community for their potent and diverse biological activities. These compounds, characterized by a unique cyclopenta[b]benzofuran skeleton, have demonstrated promising anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanism of action, quantitative activity data, and the experimental protocols used for their evaluation.

Core Mechanism of Action: Targeting Translation Initiation

The primary mechanism by which this compound and its derivatives exert their biological effects is through the inhibition of protein synthesis at the initiation stage. Specifically, these compounds target the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[1][2][3]

Rocaglates act as molecular clamps, stabilizing the interaction between eIF4A and polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs).[4][5] This clamping action creates a steric hindrance that impedes the scanning of the 43S preinitiation complex, thereby stalling ribosome recruitment and inhibiting the translation of a specific subset of mRNAs, many of which encode for proteins involved in cell proliferation and survival.[1][4][6]

dot

Caption: Mechanism of eIF4A inhibition by this compound derivatives.

Quantitative Biological Activity Data

The biological potency of this compound derivatives has been quantified in various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for representative compounds against different cancer cell lines and viruses.

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 (nM) | Reference |

| Silvestrol (B610840) | 293T (Kidney) | Cell Viability | 1.89 | [7] |

| Silvestrol | NIH3T3 (Fibroblast) | Cell Viability | 5.06 | [7] |

| Silvestrol | A549 (Lung Cancer) | Cell Viability | 9.42 | [8] |

| Silvestrol | HT-29 (Colon Cancer) | Cell Viability | 0.7 | [8] |

| Silvestrol | HEK293T (Kidney) | Cell Viability | 15.9 | [8] |

| Silvestrol | Caki-2 (Kidney Cancer) | Cell Viability | 37.2 | [8] |

| Rocaglamide (B1679497) AY (13) | S. littoralis larvae | Insecticidal | LC50: 1.3 ppm | [9] |

| Rocaglaol derivative (16) | Various human cancer cells | Cytotoxicity | 0.5 - 2.3 | [9] |

| Aglaroxin A 1-O-acetate (9) | Various human cancer cells | Cytotoxicity | More potent than aglaroxin A | [10] |

Table 2: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Cell Line | EC50 (nM) | Reference |

| Silvestrol | MERS-CoV | MRC-5 | 1.3 | [11][12] |

| Silvestrol | HCoV-229E | MRC-5 | 3 | [11][12] |

| Silvestrol | Poliovirus (PV) | MRC-5 | 20 | [11][12] |

| Silvestrol | Human Rhinovirus (HRV) A1 | MRC-5 | 100 | [11][12] |

| Silvestrol | HCoV-229E | Huh-7 | 40 | [11] |

| Silvestrol | Poliovirus (PV) | Vero | 100 | [11] |

| Silvestrol | Human Rhinovirus (HRV) A1 | HeLa | 400 | [11] |

| Silvestrol | Chikungunya Virus (CHIKV) | 293T | 1.89 | [7] |

| Silvestrol | Chikungunya Virus (CHIKV) | NIH3T3 | 5.06 | [7] |

Modulation of Signaling Pathways

Beyond the direct inhibition of protein synthesis, this compound derivatives have been shown to modulate key signaling pathways involved in inflammation and immune responses, particularly the NF-κB and NF-AT pathways in T-cells. This modulation is thought to be mediated, at least in part, through interactions with Protein Kinase C (PKC) isoforms.

Inhibition of the NF-κB Pathway

Rocaglamides have been demonstrated to be potent inhibitors of NF-κB activation in T-cells, with IC50 values in the nanomolar range.[13] This inhibition occurs upstream of the IκB kinase (IKK) complex but downstream of TNF receptor-associated factor 2 (TRAF2).[13] The suppression of NF-κB activation contributes to the anti-inflammatory and pro-apoptotic effects of these compounds.

dot

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of the NF-AT Pathway in T-Cells

The activation of Nuclear Factor of Activated T-cells (NF-AT) is a critical event in T-cell activation and immune responses. Rocaglamide derivatives have been shown to be immunosuppressive by targeting NF-AT activity in T-cells.[14] This effect is linked to the modulation of Protein Kinase C (PKC) activity, particularly the novel PKC isoform, PKCθ, which is selectively expressed in T-lymphocytes and plays a crucial role in T-cell antigen receptor (TCR)-triggered activation.[15] PKCη is another isoform abundant in T-cells that is required for their activation and proliferation.[16][17]

Upon T-cell activation, a signaling cascade involving PKCθ and PKCη leads to the activation of downstream transcription factors, including NF-κB and AP-1. PKCθ cooperates with calcineurin to transduce signals leading to the activation of JNK and NF-AT.[15] By modulating PKC activity, this compound derivatives can interfere with this signaling cascade, leading to the suppression of T-cell activation and cytokine production.

dot

References

- 1. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Silvestrol Inhibits Chikungunya Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol [mdpi.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rocaglamide derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein kinase C η is required for T cell activation and homeostatic proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein Kinase C η is Required for T Cell Activation and Homeostatic Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Purification of Aglain C from Aglaia Species

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aglain C is a member of the cyclopenta[b]benzopyran class of natural products, a subset of the broader rocaglamide (B1679497) family, found exclusively in plants of the genus Aglaia.[1][2] These compounds, also known as flavaglines, have garnered significant scientific interest due to their potent biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties.[3][4][5][6] this compound, specifically, has demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, making it a compound of interest for oncological research.[3][7][8]

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from Aglaia species. It details a generalized workflow synthesized from established protocols for related rocaglamide derivatives, covering plant material extraction, solvent partitioning, and multi-step chromatographic separation. The document includes structured tables for key experimental parameters and visual diagrams generated using Graphviz to illustrate the purification workflow and the established mechanism of action for this class of compounds.

Introduction to this compound and Aglaia Species

The genus Aglaia, belonging to the Meliaceae family, comprises over 120 species distributed throughout the tropical rainforests of Southeast Asia.[1][2][9] These plants are a unique and rich source of rocaglamides and their derivatives, complex secondary metabolites characterized by a cyclopenta[b]benzofuran skeleton.[1][3] The first member of this class, rocaglamide, was isolated in 1982 from Aglaia elliptifolia.[1][2]

This compound belongs to a structural subclass known as aglains, or cyclopenta[b]benzopyrans.[2] Its chemical properties are summarized in Table 1. The significant bioactivity of these compounds, particularly their ability to inhibit protein synthesis, makes their efficient isolation and purification a critical step for further pharmacological investigation and drug development.[9]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₂N₂O₈ | [10][11] |

| Molecular Weight | 630.7 g/mol | [10][11] |

| CAS Number | 177468-85-8 | [10][12] |

| Class | Aglain / Rocaglamide Derivative | [2][10] |

| Known Sources | Aglaia argentea, Aglaia mariannensis, Aglaia odorata | [8][11] |

Experimental Protocols: Isolation and Purification

The following protocols are a synthesized representation of common methodologies used for the isolation of rocaglamide derivatives from Aglaia species. The process involves a sequential reduction in sample complexity, from crude plant extract to highly purified this compound.

Stage 1: Extraction of Crude Plant Material

The initial step involves the extraction of secondary metabolites from dried and powdered plant material (e.g., bark, leaves, stems).

Protocol:

-

Preparation: Air-dry the collected plant parts (e.g., bark of Aglaia crassinervia or leaves of Aglaia odorata) and grind them into a fine powder.[13]

-

Maceration: Submerge the powdered material in a suitable organic solvent, typically methanol (B129727) (MeOH) or ethyl acetate (B1210297), at room temperature. The ratio of plant material to solvent is generally in the range of 1:5 to 1:10 (w/v).

-

Extraction: Allow the mixture to macerate for 24-72 hours with occasional agitation. The process is often repeated 2-3 times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from all extraction cycles and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Stage 2: Solvent Partitioning and Fractionation

The crude extract contains a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is employed to separate the desired compounds into a less complex fraction.

Protocol:

-

Suspension: Suspend the crude methanolic extract in a water/methanol mixture.

-

Partitioning: Perform sequential partitioning in a separatory funnel with immiscible solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (EtOAc).[13]

-

Fraction Collection: Collect each solvent phase separately. Rocaglamide derivatives, including this compound, are typically found in the chloroform and/or ethyl acetate fractions due to their intermediate polarity.

-

Concentration: Evaporate the solvent from the desired fraction (e.g., the CHCl₃-soluble partition) to yield a dried, enriched extract for further purification.[13]

Stage 3: Chromatographic Purification

Multi-step chromatography is essential for isolating a single compound like this compound from the enriched fraction.[14][15]

This step aims to separate the extract into multiple simpler fractions based on polarity.

-

Column Packing: Prepare a glass column packed with silica (B1680970) gel as the stationary phase, using a slurry method with a non-polar solvent like n-hexane.[16]

-

Sample Loading: Adsorb the dried extract onto a small amount of silica gel (dry loading) and carefully apply it to the top of the packed column.[16]

-

Elution: Elute the column with a solvent system of gradually increasing polarity (gradient elution).[16] A common gradient involves starting with 100% n-hexane and progressively increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in numerous small fractions.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values. Pool the fractions that show the presence of the target compound.

Table 2: Typical Parameters for Open Column Chromatography

| Parameter | Description |

| Stationary Phase | Silica Gel (60-200 mesh) |

| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate (EtOAc) |

| Elution Profile | Stepwise gradient from 100% Hexane to 100% EtOAc |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

The final purification step typically involves preparative HPLC to achieve high purity. Reverse-phase chromatography is commonly used.[17]

-

Column Selection: Utilize a reverse-phase column (e.g., C18).

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol, often with a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape.[18]

-

Sample Preparation: Dissolve the semi-purified fraction from the previous step in a suitable solvent (e.g., DMSO or the initial mobile phase mixture) and filter it through a 0.45 µm syringe filter.[18]

-

Injection and Elution: Inject the sample into the HPLC system and elute using either an isocratic (constant solvent composition) or gradient (changing solvent composition) method. Fraction collection is often triggered by mass spectrometry (mass-triggered) to selectively capture the compound with the correct molecular weight.[18]

-

Purity Analysis: After collecting the fractions containing this compound, assess their purity using analytical HPLC coupled with UV, mass spectrometry (MS), and/or evaporative light scattering (ELSD) detectors.[18] Fractions meeting the purity criteria (>95%) are combined and the solvent is removed.

Table 3: Illustrative Parameters for Preparative RP-HPLC

| Parameter | Description |

| System | Waters Auto-Purification Fractionlynx or similar[18] |

| Column | C18 stationary phase |

| Mobile Phase A | Water with 0.03% Ammonium Hydroxide (v/v)[18] |

| Mobile Phase B | Acetonitrile with 0.03% Ammonium Hydroxide (v/v)[18] |

| Gradient | Linear gradient, e.g., 5% to 95% B over 10 minutes[18] |

| Detection | Mass Spectrometry (MS) and UV |

| Fraction Collection | Mass-triggered based on the m/z of this compound |

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: Figure 1: General Workflow for this compound Isolation.

The primary mechanism of action for rocaglamides involves the inhibition of protein synthesis. They specifically target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F complex responsible for unwinding the 5' untranslated region of mRNA during translation initiation.[9]

Caption: Figure 2: Rocaglamide Mechanism of Action.

Conclusion

The isolation of this compound from Aglaia species is a multi-step process that relies on fundamental phytochemical techniques. By employing sequential extraction, partitioning, and chromatographic methods—particularly open-column chromatography followed by preparative HPLC—it is possible to obtain this biologically active compound in high purity. The detailed protocols and workflows presented in this guide serve as a foundational resource for researchers aiming to isolate this compound for further study in drug discovery and development. The potent and specific mechanism of action shared by the rocaglamide class continues to make these natural products highly valuable leads in therapeutic research.

References

- 1. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. echemi.com [echemi.com]

- 11. This compound | C36H42N2O8 | CID 131637770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 177468-85-8 [amp.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Chromatography Fundamentals for the Analysis and Purification of Biologics [connect.discoveracs.org]

- 16. orgsyn.org [orgsyn.org]

- 17. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 18. chromatographyonline.com [chromatographyonline.com]

The Structure Elucidation of Aglain C: A Comprehensive NMR-Based Technical Guide

A definitive guide on the nuclear magnetic resonance (NMR) spectroscopic analysis of Aglain C remains elusive due to the current lack of publicly available, detailed experimental data. A thorough search of scientific literature and databases did not yield specific ¹H and ¹³C NMR chemical shifts, coupling constants, or 2D NMR correlations necessary for a complete structural elucidation of a compound designated as "this compound."

The process of determining the chemical structure of a novel natural product like a hypothetical this compound would heavily rely on a suite of NMR experiments. This guide outlines the general strategic approach and the types of data that would be essential for such an endeavor, providing a framework for researchers and drug development professionals.

I. The Strategic Approach to Structure Elucidation

The determination of a molecule's structure using NMR spectroscopy is a systematic process. It begins with the isolation and purification of the compound, followed by a series of 1D and 2D NMR experiments. The data from these experiments are then pieced together like a puzzle to reveal the molecular architecture.

A typical workflow for the structure elucidation of a natural product is depicted below. This process illustrates the logical progression from initial sample analysis to the final determination of the compound's constitution, configuration, and conformation.

Figure 1. A generalized workflow for the structure elucidation of a natural product using NMR spectroscopy.

II. Hypothetical Experimental Protocols

While specific protocols for this compound are unavailable, the following outlines standard methodologies that would be employed.

A. Sample Preparation: A sample of purified this compound (typically 1-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the compound's resonances.

B. NMR Data Acquisition: All NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR (Proton): This experiment identifies all the hydrogen atoms in the molecule. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR (Carbon-13): This provides information on the carbon skeleton. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be run to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically through two or three bonds, helping to establish spin systems and connect adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing crucial C-H connectivity information.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for connecting the fragments identified from COSY and assembling the complete carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations that are critical for determining the relative stereochemistry and conformation of the molecule.

III. Data Presentation: The Foundation of Analysis

The quantitative data from the NMR experiments would be summarized in tables for clear interpretation and comparison.

Table 1: Hypothetical ¹H NMR Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| Data Unavailable |

Table 2: Hypothetical ¹³C NMR and HMBC Correlation Data for this compound

| Position | δC (ppm) | DEPT | HMBC Correlations from H to C |

| Data Unavailable |

IV. The Logic of Structural Assembly: A Signaling Pathway

The process of piecing together the NMR data to build the final structure can be visualized as a logical pathway. Information from simpler experiments informs the interpretation of more complex ones, leading to the final structural proposal.

Figure 2. Logical flow of data interpretation in NMR-based structure elucidation.

V. Conclusion

The elucidation of a chemical structure by NMR spectroscopy is a powerful and definitive technique. It requires a systematic approach to data acquisition and a logical process of interpretation. While a detailed analysis of "this compound" is not currently possible due to the absence of published data, the framework presented here outlines the necessary steps and the types of information that would be paramount in such a scientific endeavor. The availability of comprehensive ¹H, ¹³C, and 2D NMR data in the future will be essential to fully characterize the structure of this compound.

Synthesis of Novel Aglain C Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel Aglain C analogs. This compound, a member of the rocaglate or flavagline family of natural products, and its derivatives have garnered significant interest due to their potent and diverse biological activities, including antiviral and anticancer properties. The primary mechanism of action for many of these compounds is the inhibition of eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the translation of a subset of mRNAs, many of which are implicated in oncogenesis and viral replication. This document details the synthetic methodologies for creating a library of this compound analogs, focusing on the late-stage formation of the characteristic pyrimidinone core. Furthermore, it outlines the experimental protocols for assessing their biological activity, specifically their efficacy in inhibiting Hepatitis C Virus (HCV) infection and their associated cytotoxicity. Quantitative data from these studies are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key synthetic workflows and the underlying biological signaling pathway.

Core Synthetic Strategy: Late-Stage Pyrimidinone Formation

The synthesis of a diverse library of this compound analogs has been achieved through a concise and efficient strategy that relies on the late-stage construction of the pyrimidinone ring. This approach allows for the rapid diversification of the final products by introducing various amidine building blocks to a common rocaglate intermediate.

A key precursor for this synthetic route is the keto-rocaglate 9, which can be synthesized via an excited state intramolecular proton transfer (ESIPT) [3+2] cycloaddition between a 3-hydroxyflavone (B191502) and a methyl cinnamate (B1238496) derivative, followed by an α-ketol shift.[1] The crucial step for generating the this compound analogs is the regioselective condensation of the keto-rocaglate 9 with a variety of amidine salts.[1]

General Experimental Protocol for Pyrimidinone Formation

The following protocol describes a general method for the synthesis of Aglaroxin C analogs via the condensation of keto-rocaglate 9 with various amidine hydrochlorides.[1]

Materials:

-

Keto-rocaglate 9

-

Amidine hydrochloride (e.g., benzamidine (B55565) hydrochloride, acetamidine (B91507) hydrochloride)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of keto-rocaglate 9 (1 equivalent) in DMF, add the corresponding amidine hydrochloride (2-3 equivalents) and K₂CO₃ (3-5 equivalents).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired this compound analog.

Characterization: The synthesized analogs are typically characterized by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

High-Resolution Mass Spectrometry (HRMS)

Quantitative Data Presentation

The following tables summarize the synthetic yields and biological activities of a selection of representative this compound analogs.

Table 1: Synthesis of Aglaroxin C Analogs[1]

| Compound | R Group | Amidine Used | Yield (%) |

| 12a | Phenyl | Benzamidine HCl | 85 |

| 12b | Methyl | Acetamidine HCl | 75 |

| 12c | Benzyl | 2-Phenylacetamidine HCl | 78 |

| 12d | Isopropyl | Isobutyramidine HCl | 82 |

| 12k | 4-Fluorophenyl | 4-Fluorobenzamidine HCl | 80 |

| 12l | 4-Methoxyphenyl | 4-Methoxybenzamidine HCl | 79 |

| 12s | 3-Methoxyphenyl | 3-Methoxybenzamidine HCl | 73 |

Table 2: Biological Activity of Aglaroxin C Analogs[1]

| Compound | EC₅₀ (μM)a | CC₅₀ (μM)b |

| Aglaroxin C (6) | 1.3 | 12 |

| 12a | 0.8 | >200 |

| 12b | 1.0 | 50 |

| 12d | 1.5 | 100 |

| 12l (CMLD012043) | 0.5 | >200 |

| 12s (CMLD012044) | 0.5 | >200 |

| 12o | 0.6 | 20 |

a EC₅₀: The concentration of the compound that inhibits 50% of HCV infection.[1] b CC₅₀: The concentration of the compound that leads to 50% cell death in Huh-7.5.1 cells.[1]

Key Experimental Protocols

HCV Infection Inhibition Assay

This assay is used to determine the efficacy of the synthesized analogs in preventing Hepatitis C virus infection of host cells.[1][2]

Cell Line:

-

Human hepatoma cell line Huh-7.5.1

Materials:

-

Huh-7.5.1 cells

-

HCV pseudoparticles (HCVpp) or cell-culture-derived HCV (HCVcc)

-

Complete Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Synthesized this compound analogs dissolved in DMSO

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well plates

-

Luminometer

Procedure:

-

Seed Huh-7.5.1 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

-

The following day, treat the cells with serial dilutions of the this compound analogs for a specified pre-incubation period (e.g., 1 hour).

-

Infect the cells with HCVpp or HCVcc at a predetermined multiplicity of infection (MOI).

-

Incubate the infected cells for a period of 48-72 hours.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the EC₅₀ values by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This assay is performed to evaluate the toxicity of the this compound analogs on the host cells.[1][3]

Cell Line:

-

Huh-7.5.1 cells

Materials:

-

Huh-7.5.1 cells

-

Complete DMEM

-

Synthesized this compound analogs dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®, XTT, or MTT)

-

96-well plates

-

Plate reader

Procedure:

-

Seed Huh-7.5.1 cells in a 96-well plate as described for the infection assay.

-

Treat the cells with serial dilutions of the this compound analogs.

-

Incubate the cells for the same duration as the infection assay (48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the CC₅₀ values by plotting the percentage of cell viability against the compound concentration.

In Vitro Translation Inhibition Assay

This assay assesses the ability of the analogs to inhibit cap-dependent translation, a hallmark of eIF4A inhibitors.[4]

Materials:

-

Rabbit reticulocyte lysate or Krebs-2 extracts

-

Bicistronic reporter mRNA (encoding Renilla and Firefly luciferases, where Firefly luciferase translation is cap-dependent and Renilla luciferase is driven by an IRES)

-

Synthesized this compound analogs dissolved in DMSO

-

Luciferase assay reagents for both Renilla and Firefly luciferases

-

Luminometer

Procedure:

-

Prepare in vitro translation reactions containing the cell-free extract, the bicistronic reporter mRNA, and serial dilutions of the this compound analogs.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

-

Measure both Firefly and Renilla luciferase activities using a luminometer.

-

Determine the IC₅₀ for cap-dependent translation inhibition by plotting the percentage of Firefly luciferase inhibition against the compound concentration, normalizing to the IRES-driven Renilla luciferase activity.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for novel this compound analogs.

Signaling Pathway of eIF4A Inhibition

References

- 1. Chemical Synthesis Enables Structural Reengineering of Aglaroxin C Leading to Inhibition Bias for HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Methods of testing potential inhibitors of hepatitis C in Huh-7.5 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Aglain C: A Comprehensive Technical Review of its Anticancer, Anti-inflammatory, and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglain C is a naturally occurring compound belonging to the rocaglamide (B1679497) family, a class of complex cyclopenta[b]benzofurans isolated from plants of the Aglaia genus. Specifically, this compound has been identified in Aglaia argentea and Aglaia mariannensis. Rocaglamides, including this compound, have garnered significant scientific interest due to their potent biological activities, particularly their anticancer properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols.

Chemical Properties

| Property | Value |

| Molecular Formula | C₃₆H₄₂N₂O₈ |

| Molecular Weight | 630.7 g/mol [1] |

| IUPAC Name | (2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide[1] |

| CAS Number | 177468-85-8[1] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. Like other rocaglamides, this compound's primary mechanism of action is the inhibition of protein synthesis through the targeting of the eukaryotic initiation factor 4A (eIF4A).

Anticancer Activity

Mechanism of Action:

This compound and other rocaglamides bind to the RNA helicase eIF4A, a critical component of the eIF4F complex that is essential for the initiation of cap-dependent translation. By clamping eIF4A onto specific mRNA transcripts, rocaglamides prevent the unwinding of the 5' untranslated region (5'-UTR) of these mRNAs, thereby stalling ribosome recruitment and inhibiting the synthesis of the corresponding proteins. This inhibitory action is particularly effective against oncoproteins that are highly dependent on eIF4A for their translation, such as c-Myc, Mcl-1, and cyclins. The suppression of these key proteins leads to cell cycle arrest and the induction of apoptosis in cancer cells.

The inhibition of protein synthesis by rocaglamides has been shown to impact several critical signaling pathways involved in cancer progression:

-

Ras/Raf/MEK/ERK Pathway: This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation and survival. Rocaglamides can suppress this pathway by inhibiting the translation of key components.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a key regulator of inflammation and is constitutively active in many tumors, promoting cell survival and proliferation. This compound and related compounds can inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.

-

Wnt Signaling Pathway: The Wnt signaling pathway is involved in cell fate determination, proliferation, and migration. Dysregulation of this pathway is a hallmark of several cancers. Certain rocaglamide derivatives have been shown to inhibit Wnt signaling.

Induction of Apoptosis:

This compound induces apoptosis, or programmed cell death, in cancer cells. This is a direct consequence of the inhibition of the synthesis of anti-apoptotic proteins and the activation of pro-apoptotic pathways. The induction of apoptosis is a key mechanism behind the cytotoxic effects of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are closely linked to its ability to inhibit the NF-κB signaling pathway. By preventing the translation of key inflammatory mediators, this compound can reduce the inflammatory response.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals in the body, thereby reducing oxidative stress, which is implicated in various diseases, including cancer.

Quantitative Data

No specific IC50 values for this compound were found in the provided search results. The following table is a template for where such data would be presented.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference |

| e.g., MCF-7 | Breast Cancer | Data not available | MTT Assay | |

| e.g., HCT116 | Colon Cancer | Data not available | SRB Assay | |

| e.g., HepG2 | Liver Cancer | Data not available | MTT Assay | |

| e.g., PC-3 | Prostate Cancer | Data not available | MTT Assay | |

| e.g., A549 | Lung Cancer | Data not available | MTT Assay |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the general methodologies for key assays used to evaluate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Anti-inflammatory Assay (NF-κB Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of a compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Inflammatory stimulus (e.g., TNF-α or LPS)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB reporter plasmid and the control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α or LPS for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

-

This compound solution

-

DPPH solution in methanol

-

Methanol

-

Ascorbic acid (as a positive control)

-

Spectrophotometer

Procedure:

-

Prepare different concentrations of this compound and ascorbic acid in methanol.

-

Add the this compound or ascorbic acid solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of Protein Translation

Caption: this compound inhibits protein synthesis by targeting the eIF4A RNA helicase.

Experimental Workflow for Evaluating Anticancer Activity

Caption: Workflow for assessing the in vitro anticancer effects of this compound.

Conclusion

This compound, a rocaglamide natural product, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its well-defined mechanism of action, centered on the inhibition of the translation initiation factor eIF4A, provides a strong rationale for its development as an anticancer drug. The consequent suppression of key oncogenic signaling pathways and the induction of apoptosis highlight its multifaceted approach to combating cancer. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive in vivo studies and the acquisition of a broader range of quantitative data across various cancer types. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to contribute to the growing body of knowledge on this promising natural compound.

References

The Discovery and Natural Provenance of Aglain C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aglain C, a member of the rocaglamide (B1679497) family of natural products, has garnered interest within the scientific community for its potent cytotoxic activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activity of this compound. While the initial isolation of this compound from Aglaia argentea has been noted, specific details from a primary discovery publication remain elusive in the public domain. This document, therefore, synthesizes available information on the general methodologies for isolating rocaglamides from Aglaia species and details the well-documented mechanism of action for this class of compounds, which involves the inhibition of the Raf-MEK-ERK signaling pathway and the translation initiation factor eIF4A.

Discovery and Natural Sources

This compound is a natural product belonging to the flavagline (rocaglamide) class of compounds. It has been reported to be isolated from the plant species Aglaia argentea and Aglaia mariannensis, which are found in regions of Southeast Asia. The genus Aglaia is a rich source of a diverse array of bioactive secondary metabolites, including terpenoids, steroids, and a significant number of rocaglamide derivatives. These compounds have been the subject of extensive phytochemical investigation due to their wide range of biological activities, most notably their potent cytotoxic and insecticidal properties.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C36H42N2O8 |

| Molecular Weight | 630.7 g/mol |

| Class | Rocaglamide (Flavagline) |

Experimental Protocols

The following protocols are representative of the general methods used for the isolation and characterization of rocaglamide derivatives from Aglaia species, in the absence of a specific protocol for this compound.

Plant Material Collection and Extraction

-

Plant Material : The bark of Aglaia argentea is collected and identified by a qualified botanist. A voucher specimen is typically deposited in a herbarium for future reference.

-

Extraction : The air-dried and powdered bark is extracted exhaustively with methanol (B129727) at room temperature for several days. The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Solvent Partitioning : The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Column Chromatography : The ethyl acetate fraction, which typically contains the rocaglamide derivatives, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Further Purification : Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography, often using different solvent systems, and may be followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of isolated rocaglamides is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups.

Cytotoxicity Assays

The cytotoxic activity of the isolated compounds is typically evaluated against a panel of cancer cell lines.

-

Cell Lines : A common cell line used for initial screening of compounds from Aglaia species is the P-388 murine leukemia cell line. Other human cancer cell lines may also be used.

-

Assay Method : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Biological Activity and Signaling Pathways

This compound, as a rocaglamide derivative, is presumed to share the same mechanism of action as other members of this class. Rocaglamides are known to exert their potent anticancer effects through the inhibition of two key cellular processes: the Raf-MEK-ERK signaling pathway and protein translation via inhibition of the eIF4A helicase.

Inhibition of the Raf-MEK-ERK Signaling Pathway

Rocaglamides have been shown to bind directly to prohibitins (PHB1 and PHB2), which are scaffold proteins involved in various cellular processes.[1][2][3] This binding event prevents the interaction between prohibitins and the proto-oncogene C-Raf.[1][2] The disruption of the PHB-CRaf complex inhibits the activation of the downstream Raf-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[1][2][4]

Figure 1. Inhibition of the Raf-MEK-ERK signaling pathway by this compound.

Inhibition of Translation Initiation Factor eIF4A

Rocaglamides are also potent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that is a component of the eIF4F complex.[5] By binding to eIF4A, rocaglamides "clamp" the helicase onto specific mRNA transcripts, particularly those with complex 5' untranslated regions (UTRs) that often encode for proteins involved in cell growth and proliferation.[5][6] This stabilization of the eIF4A-mRNA complex prevents the scanning of the ribosome along the mRNA, thereby inhibiting the initiation of translation of these key oncogenic proteins.[5][6]

Figure 2. Inhibition of translation initiation by this compound via eIF4A.

Quantitative Data

Due to the absence of the primary publication on this compound, specific yield and cytotoxicity data for this compound are not available. The table below presents representative data for other rocaglamide derivatives isolated from Aglaia species to provide a context for the potential potency of this compound.

| Compound | Source Organism | Yield (% of dry weight) | Cell Line | IC50 (µM) | Reference |

| Rocaglamide | Aglaia elliptifolia | Not Reported | P388 | 0.001 | (12) |

| Silvestrol | Aglaia foveolata | 0.001-0.002 | P388 | 0.0004 | (13) |

| Argentinin A | Aglaia argentea | Not Reported | P-388 | 3.05 | [2] |

Conclusion

This compound is a promising natural product from the rocaglamide family with significant potential for anticancer drug development. Its presumed dual mechanism of action, involving the inhibition of both the Raf-MEK-ERK signaling pathway and the translation initiation factor eIF4A, makes it an attractive candidate for further investigation. While this guide provides a comprehensive overview based on the available literature for the rocaglamide class, the lack of a primary publication on this compound highlights the need for further research to fully characterize its specific properties and therapeutic potential. Future studies should focus on the targeted isolation of this compound to obtain precise quantitative data and to confirm its mechanism of action.

References

- 1. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Relationship - rocaglamide - inhibits - cell population proliferation [biokb.lcsb.uni.lu]

- 5. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Aglain C: A-Technical-Guide-to-its-Role-in-Signaling-Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglain C is a natural product belonging to the rocaglate (or flavagline) family of compounds, which are isolated from plants of the genus Aglaia. Rocaglates have garnered significant interest in the scientific community for their potent anticancer, anti-inflammatory, and antiviral properties. These compounds are characterized by a unique and complex cyclopenta[b]benzofuran skeleton. The primary mechanism underlying their powerful bioactivity is the targeted inhibition of the eukaryotic translation initiation factor 4A (eIF4A).[1][2][3]

Because protein synthesis is a fundamental process frequently hijacked by cancer cells to sustain rapid growth and proliferation, targeting the translation machinery represents a promising therapeutic strategy.[1] Key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, converge on the regulation of protein synthesis. By inhibiting the central helicase eIF4A, this compound and other rocaglates can effectively disrupt the downstream expression of crucial proteins that drive malignancy, making them valuable candidates for further investigation in drug development. This guide provides an in-depth overview of the molecular mechanism of this compound, its impact on critical signaling pathways, relevant quantitative data, and the experimental protocols used for its evaluation.

Core-Mechanism-of-Action:-Inhibition-of-eIF4A

The primary molecular target of this compound and all rocaglates is the DEAD-box RNA helicase, eIF4A. This enzyme is a critical component of the eIF4F complex, which is essential for the initiation of cap-dependent translation, the process by which the majority of eukaryotic mRNAs are translated into proteins.

The eIF4F complex consists of three key proteins:

-

eIF4E: Recognizes and binds to the 5' m7G cap structure of mRNA.

-

eIF4G: A large scaffolding protein that bridges eIF4E (at the cap) and the 43S pre-initiation complex (containing the small ribosomal subunit).

-

eIF4A: An ATP-dependent RNA helicase that unwinds complex secondary structures (e.g., hairpins) in the 5' untranslated region (UTR) of mRNAs. This unwinding activity is crucial for clearing a path for the 43S pre-initiation complex to scan the mRNA and locate the start codon (AUG).[1][4]

This compound exerts its inhibitory effect through a unique gain-of-function mechanism. Instead of simply blocking the active site, it acts as a molecular "clamp," stabilizing the interaction between eIF4A and specific polypurine-rich RNA sequences.[2][3] This clamping action effectively sequesters eIF4A on the mRNA, creating a physical roadblock that stalls the scanning ribosome.[3] This prevents the translation machinery from reaching the start codon, leading to a potent inhibition of protein synthesis for a specific subset of mRNAs rich in these secondary structures.

Caption: this compound clamps eIF4A onto mRNA, stalling the ribosome and inhibiting translation.

Impact on Oncogenic Signaling Pathways

Many cancers exhibit hyperactive signaling through pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK), which promote cell survival, proliferation, and metabolic reprogramming.[5][6] A critical function of these pathways is to upregulate the synthesis of key proteins required for cell growth, such as cyclins, and oncoproteins like MYC.[6] This increased demand for protein synthesis creates a dependency, making cancer cells particularly vulnerable to translation inhibitors.

This compound does not directly inhibit the kinases in these pathways. Instead, it acts downstream by blocking the production of the very proteins these pathways signal to create. By inhibiting eIF4A, this compound effectively decouples the upstream signaling cascade from its ultimate pro-tumorigenic outputs. This makes eIF4A inhibitors like this compound an attractive strategy for cancers driven by various oncogenic mutations that converge on the translation machinery.[6]

References

- 1. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eukaryotic initiation factor 4A (eIF4A) during viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 6. TARGETING THE eIF4A RNA HELICASE BLOCKS TRANSLATION OF THE MUC1-C ONCOPROTEIN - PMC [pmc.ncbi.nlm.nih.gov]

Aglain C and the Rocaglate Family: A Technical Guide to Eukaryotic Translation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Eukaryotic Translation Initiation and the Role of eIF4A

Eukaryotic translation is a fundamental biological process, and its initiation phase is the most regulated step, making it an attractive target for therapeutic intervention. The process begins with the assembly of the 43S pre-initiation complex (PIC), which is recruited to the 5' cap of messenger RNA (mRNA) by the eIF4F complex. The eIF4F complex consists of three key proteins: eIF4E, which recognizes and binds to the 5' cap structure; eIF4G, a scaffolding protein; and eIF4A, a DEAD-box RNA helicase.[1][2] The helicase activity of eIF4A is crucial for unwinding the secondary structures in the 5' untranslated region (5' UTR) of mRNAs, which facilitates the scanning of the 43S PIC to locate the start codon.[3][4]

Mechanism of Action: The eIF4A Clamp

Rocaglates, including Aglain C, exhibit a unique mechanism of action that distinguishes them from other translation inhibitors. Instead of inhibiting the enzymatic activity of eIF4A, they act as molecular "glue," clamping eIF4A onto specific RNA sequences.[5][6]

Key Features of the Mechanism:

-

Sequence Specificity: Rocaglates selectively enhance the binding of eIF4A to polypurine-rich sequences (repeats of adenine (B156593) and guanine) within the 5' UTR of mRNAs.[5][6]

-

ATP-Independent Clamping: This clamping effect is notably independent of ATP, meaning it traps eIF4A on the mRNA in a non-productive state.[5]

-

Inhibition of Scanning: The rocaglate-eIF4A-RNA ternary complex creates a steric hindrance that blocks the scanning of the 43S pre-initiation complex along the mRNA.[7]

-

Sequestration of eIF4A: By locking eIF4A onto specific mRNAs, rocaglates effectively reduce the pool of available eIF4A for the translation of other mRNAs, leading to a broader inhibition of translation initiation.[5][7]

This gain-of-function alteration of eIF4A activity ultimately leads to the repression of translation for a subset of mRNAs, many of which encode proteins involved in cell proliferation and survival, making rocaglates potent anticancer agents.[8]

Quantitative Data for Rocaglates (Excluding this compound)

While specific quantitative data for this compound is not available, the following table summarizes representative data for other well-characterized rocaglates to provide a comparative context for their potent activity.

| Compound | Assay | Target/Cell Line | IC50 / Kd | Reference |

| Rocaglamide A (RocA) | In vitro Translation (Rabbit Reticulocyte Lysate) | Cap-dependent translation | ~30 nM | [5] |

| Fluorescence Polarization | eIF4A1 binding to poly(rA) | EC50 ~100 nM | [5] | |

| Silvestrol | Cytotoxicity | LNCaP (prostate cancer) | IC50 = 4.5 nM | [9] |

| In vitro Translation (Krebs-2 extract) | Cap-dependent translation | IC50 < 10 nM | [9] | |

| (-)-CR-1-31-b (synthetic) | In vitro Translation (Krebs-2 extract) | Cap-dependent translation | IC50 ~100-200 nM | [10] |

| Cytotoxicity | JJN3 (multiple myeloma) | IC50 = 5 nM | [11] | |

| CMLD011580 (synthetic) | 35S-methionine incorporation | JJN3 (multiple myeloma) | IC50 ~90 nM | [10] |

| Cytotoxicity | JJN3 (multiple myeloma) | IC50 ~30 nM | [11] |

Signaling Pathways

The activity of rocaglates is intertwined with key signaling pathways that regulate protein synthesis, most notably the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12][13] mTOR, a serine/threonine kinase, exists in two complexes, mTORC1 and mTORC2. mTORC1 directly phosphorylates key regulators of translation, including the 4E-binding proteins (4E-BPs) and S6 kinases (S6Ks). Phosphorylation of 4E-BPs causes their dissociation from eIF4E, allowing eIF4E to participate in the formation of the eIF4F complex and promote cap-dependent translation.[14]

Rocaglates can be viewed as downstream inhibitors of this pathway's effect on translation. While mTOR inhibitors like rapamycin (B549165) act upstream to prevent the activation of translation machinery, rocaglates directly target a core component of this machinery, eIF4A.

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Rocaglate Activity

A typical workflow to characterize a rocaglate like this compound involves a series of in vitro and cell-based assays to determine its potency and mechanism of action.

Caption: Workflow for characterizing this compound's inhibitory activity.

Experimental Protocols

In Vitro Translation Assay using Dual-Luciferase Reporter

This assay quantitatively measures the effect of a compound on cap-dependent and cap-independent translation.

Materials:

-

Rabbit Reticulocyte Lysate (RRL) or Krebs-2 cell extract

-

Bicistronic reporter mRNA (e.g., encoding Renilla luciferase under a 5' cap and Firefly luciferase under an IRES)

-

Amino acid mixture

-

Energy regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

-

This compound (or other rocaglate) dissolved in DMSO

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Protocol:

-

Prepare a master mix containing RRL, amino acids, and the energy regenerating system.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound (or DMSO for control) to the tubes.

-

Add the bicistronic reporter mRNA to each reaction to a final concentration of 10-50 ng/µL.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reaction and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Calculate the ratio of Firefly to Renilla luciferase activity to specifically assess the effect on cap-dependent translation.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.[9][15]

Fluorescence Polarization (FP) Assay for eIF4A:RNA Clamping

This assay measures the ability of a compound to stabilize the interaction between eIF4A and an RNA probe.

Materials:

-

Recombinant human eIF4A1

-

Fluorescently labeled RNA probe (e.g., 5'-FAM-(AG)8-3')

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 2 mM DTT)

-

This compound (or other rocaglate) dissolved in DMSO

-

384-well black plates

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a solution of the FAM-labeled RNA probe in the assay buffer at a final concentration of 10 nM.

-

Prepare a solution of eIF4A1 in the assay buffer at a final concentration of 500 nM.

-

In a 384-well plate, add the RNA probe solution.

-

Add varying concentrations of this compound (or DMSO for control).

-

Add the eIF4A1 solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 30 minutes in the dark to reach equilibrium.

-

Measure the fluorescence polarization (mP) values using a microplate reader.

-

Calculate the change in mP (ΔmP) relative to the DMSO control. A higher ΔmP value indicates increased binding (clamping).[9][15]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell proliferation by 50%.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound (or other rocaglate) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of this compound for 48-72 hours. Include a DMSO-only control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-